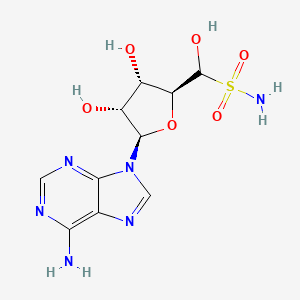

5'-Sulfamoyladenosine

Description

Historical Perspectives on Adenosine (B11128) Analogues and Sulfamoyl Nucleosides

The study of adenosine and its analogues has a rich history in medicinal chemistry and biochemistry. nih.gov Since the early 20th century, researchers have been interested in the biological roles of adenosine, a nucleoside composed of adenine (B156593) and ribose. nih.gov This interest intensified with the discovery of its derivatives, such as adenosine triphosphate (ATP), and their central role in cellular energy metabolism. wikipedia.org The development of synthetic adenosine analogues has been crucial for understanding the function of purinergic receptors, which are involved in numerous physiological processes. nih.govresearchgate.net

The introduction of the sulfamoyl group into nucleoside structures marked a significant advancement. oup.com Naturally occurring sulfamoyl nucleosides, such as nucleocidin (B1677034), which possesses antitrypanosomal properties, spurred interest in this class of compounds. acs.org The synthesis of 5'-O-sulfamoyladenosine and its analogues has provided researchers with potent tools to study specific enzymes. acs.org These synthetic efforts have been inspired by the biological activity of natural products containing the 5'-O-sulfamoyl ribose motif. researchgate.net

Significance of the Sulfamoyl Moiety in Biological Chemistry

The sulfamoyl group (-SO2NH2) is a critical functional group in medicinal chemistry due to its unique chemical properties and diverse biological activities. rsc.orgnih.gov It is a key component in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs. nih.govontosight.airesearchgate.net The sulfonamide group, a core component of the sulfamoyl moiety, is known for its ability to mimic the carboxylic acid group of natural substrates, leading to the inhibition of enzymes like dihydropteroate (B1496061) synthase in bacteria. researchgate.netontosight.ai

The sulfonyl group's strong electron-withdrawing nature and its capacity to form hydrogen bonds contribute to its potent and specific interactions with biological targets. nih.govnih.gov This has made sulfamoyl-containing compounds valuable in the design of enzyme inhibitors. nih.gov The stability of the sulfamoyl group to hydrolysis and its specific conformational preferences further enhance its utility in drug design. nih.govnih.gov

Overview of 5'-Sulfamoyladenosine as a Research Probe

This compound has emerged as a powerful research probe, primarily due to its ability to act as an inhibitor of various enzymes, particularly those involved in protein synthesis and metabolic pathways. biosynth.comsmolecule.com It functions as an analogue of the aminoacyl-adenylate intermediate in reactions catalyzed by aminoacyl-tRNA synthetases. oup.com This mimicry allows it to bind tightly to the active site of these enzymes, thereby inhibiting their function. biosynth.com

The compound has been instrumental in studying the mechanisms of enzymes such as tRNA synthetases and adenylating enzymes. biosynth.comtandfonline.com For instance, derivatives of this compound have been used to investigate siderophore biosynthesis in Mycobacterium tuberculosis, a critical pathway for the bacterium's survival. nih.govnih.gov Its use as a molecular probe has also extended to the study of parasitic protozoans, where it has shown inhibitory activity against species like Trypanosoma and Leishmania. smolecule.comresearchgate.net The development of conformationally-locked and substituted analogues of this compound continues to provide more selective and potent probes for biochemical research. researchgate.netresearchgate.net

Detailed Research Findings

Extensive research has been conducted on this compound and its derivatives, revealing their potent inhibitory effects on various enzymes. These findings have been crucial in understanding fundamental biochemical processes and in the development of potential therapeutic agents.

One significant area of research has been the inhibition of aminoacyl-tRNA synthetases. 5′-O-[N-(l-glutamyl)-sulfamoyl]adenosine was found to be a powerful competitive inhibitor of E. coli glutamyl-tRNA synthetase. tandfonline.com Similarly, 5′-O-[N-(phenylalanine)sulfamoyl] adenosine has been used to study the phenylalanyl-tRNA synthetase of Mycobacterium tuberculosis. oup.com

Another major focus has been the inhibition of adenylating enzymes involved in siderophore biosynthesis. 5'-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS) and its analogues have been identified as potent inhibitors of MbtA, an enzyme essential for mycobactin (B74219) biosynthesis in Mycobacterium tuberculosis. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the acyl and nucleobase domains of Sal-AMS can significantly impact its inhibitory activity. nih.govnih.gov

The table below summarizes key research findings on the inhibitory activity of this compound and its derivatives against various enzymes.

| Compound/Derivative | Target Enzyme | Organism | Key Findings |

| This compound | tRNA synthetase | General | Inhibits protein synthesis by acting as an aminoacyl-tRNA synthetase inhibitor. biosynth.com |

| 5′-O-[N-(l-glutamyl)-sulfamoyl]adenosine | Glutamyl-tRNA synthetase | E. coli | Potent competitive inhibitor with respect to glutamic acid (Ki = 2.8 nM). tandfonline.com |

| 5′-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS) | Salicyl-AMP ligase (MbtA) | Mycobacterium tuberculosis | Potent inhibitor of MbtA, an enzyme required for siderophore biosynthesis. nih.gov |

| 2-phenyl-Sal-AMS | MbtA | Mycobacterium tuberculosis | Exhibited exceptionally potent antitubercular activity (MIC99 = 0.049 µM). nih.gov |

| N-6-cyclopropyl-Sal-AMS | MbtA | Mycobacterium tuberculosis | Showed improved potency and enhanced activity under iron-deficient conditions. nih.gov |

| 5'-pentanyl acyl sulfamoyl adenosine derivative | Not specified | Trypanosoma cruzi, Trypanosoma brucei, Leishmania infantum | Potent inhibition with IC50 values in the sub-micromolar range. researchgate.net |

| 5'-O-sulfamoyl adenosine (AMS) | DesD (NIS Synthetase) | Not specified | Mimics the acyl adenylate intermediate and selectively inhibits the macrolactamization step. wustl.edu |

Structure

3D Structure

Properties

Molecular Formula |

C10H14N6O6S |

|---|---|

Molecular Weight |

346.32 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide |

InChI |

InChI=1S/C10H14N6O6S/c11-7-3-8(14-1-13-7)16(2-15-3)9-5(18)4(17)6(22-9)10(19)23(12,20)21/h1-2,4-6,9-10,17-19H,(H2,11,13,14)(H2,12,20,21)/t4-,5+,6-,9+,10?/m0/s1 |

InChI Key |

KKQMCTARRKKJGE-YLXOIZHRSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(O)S(=O)(=O)N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(O)S(=O)(=O)N)O)O)N |

Origin of Product |

United States |

Molecular Mechanisms of Action and Enzymatic Target Elucidation of 5 Sulfamoyladenosine

Inhibition of Aminoacyl-tRNA Synthetases (aaRS) by 5'-Sulfamoyladenosine Analogs

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that play a critical role in protein synthesis by catalyzing the attachment of specific amino acids to their corresponding tRNAs. researchgate.netnih.gov This function makes them attractive targets for the development of antimicrobial agents. nih.govkuleuven.be Analogs of this compound, specifically aminoacyl-sulfamoyl adenosines (aa-AMS), have been developed as potent inhibitors of these enzymes. researchgate.netresearchgate.netmdpi.com These compounds are designed as stable mimics of the natural aminoacyl-adenylate (aa-AMP) intermediate formed during the aminoacylation reaction. researchgate.netmdpi.comnih.govresearchgate.net The replacement of the labile phosphoanhydride bond in aa-AMP with a stable sulfamoyl group results in inhibitors that bind tightly to the active site of the aaRS, preventing the completion of the catalytic cycle. researchgate.net

A notable mechanism of inhibition is "reaction hijacking," where the target enzyme itself catalyzes the formation of a tightly binding inhibitor from the nucleoside sulfamate (B1201201) and the amino acid substrate. biorxiv.org This adduct then occupies the active site, effectively inhibiting the enzyme. biorxiv.org

Aminoacyl-tRNA synthetases are divided into two distinct classes, Class I and Class II, based on the architecture of their catalytic domains. nih.gov Despite structural differences, aminoacyl-sulfamoyl adenosine (B11128) derivatives have been shown to be potent inhibitors of enzymes from both classes. researchgate.net The catalytic domains of Class I aaRS feature a Rossmann fold and characteristic HIGH and KMSKS motifs, while Class II enzymes have a different fold composed of antiparallel beta-sheets and three distinct motifs. nih.gov

This compound analogs retain the crucial carbonyl group of the amino acid moiety, which is significant for interaction with Class II enzymes. researchgate.net For instance, 5'-O-[N-(L-glutamyl)-sulfamoyl] adenosine (Glu-AMS) is a powerful inhibitor of the Class I E. coli glutamyl-tRNA synthetase (GluRS). researchgate.net Conversely, 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS) is a potent inhibitor of aspartyl-tRNA synthetase (AspRS), a Class II enzyme. researchgate.netresearchgate.net

The inhibitory power of this compound analogs lies in their ability to act as stable mimics of the high-energy aminoacyl-AMP intermediate in the aaRS-catalyzed reaction. nih.govresearchgate.netoup.com This intermediate is formed by the condensation of an amino acid with ATP. nih.gov The sulfamoyl group in the analogs is a non-hydrolyzable replacement for the phosphoanhydride group in the natural intermediate. researchgate.net This structural mimicry allows the analogs to bind with high affinity to the enzyme's active site, acting as competitive inhibitors with respect to the amino acid substrate. researchgate.netresearchgate.net

For example, 5′-O-[N-(threonyl)sulfamoyl] adenosine was designed as a mimic of the threonyl adenosine monophosphate intermediate and is a known competitive inhibitor of threonyl-tRNA synthetase (Thr-RS). oup.com Similarly, 5'-O-[N-(L-Aspartyl)sulfamoyl]adenosine is a potent competitive inhibitor of E. coli aspartyl-tRNA synthetase, effectively mimicking the aspartyl-adenylate intermediate. researchgate.net These compounds are considered transition state analogues because they closely resemble the geometry and charge distribution of the transition state of the aminoacylation reaction, leading to very tight binding. biorxiv.org

While potent, the specificity of this compound analogs can vary, presenting both opportunities and challenges. The selectivity is largely determined by the specific amino acid moiety attached to the sulfamoyl group, which directs the inhibitor to its cognate aaRS. researchgate.net However, achieving species selectivity (e.g., bacterial vs. human aaRS) can be difficult due to the conserved nature of the active sites. kuleuven.bemdpi.com

For example, Glu-AMS is a highly potent inhibitor of E. coli GluRS with a Ki of 2.8 nM, but it is a weaker inhibitor of the mammalian enzyme (Ki = 70 nM), demonstrating a degree of selectivity. researchgate.net In another case, Asp-AMS is a significantly stronger inhibitor of human mitochondrial AspRS (Ki = 10 nM) compared to human cytosolic AspRS (Ki = 300 nM), highlighting selectivity even within the same organism. researchgate.net This differential inhibition suggests that despite the conservation of active sites, subtle structural differences can be exploited to design more selective inhibitors. researchgate.net

Disruption of Adenylate-Forming Enzymes (AAAEs) in Metabolic Pathways

Adenylate-forming enzymes are a large superfamily involved in diverse and critical biochemical pathways across all domains of life. nih.govresearchgate.net These enzymes catalyze the ATP-dependent activation of a carboxylic acid substrate to form a reactive acyl-adenylate (acyl-AMP) intermediate. nih.govresearchgate.net This activation is the first step in the biosynthesis of numerous essential molecules, including natural products and siderophores. nih.gov

Acyl-sulfonyladenosines, such as this compound analogs, have been developed as powerful inhibitors of these enzymes. nih.govresearchgate.net Inspired by natural products, these molecules are designed to mimic the tightly bound acyl-AMP intermediate. nih.govresearchgate.net By replacing the reactive anhydride (B1165640) bond with a stable sulfonyl bond, these analogs act as potent inhibitors that block the enzyme's catalytic cycle. nih.gov

A critical application of this inhibitory strategy is the targeting of siderophore biosynthesis, which is essential for iron acquisition and virulence in many pathogenic bacteria, including Mycobacterium tuberculosis. nih.gov Siderophores are small-molecule iron chelators synthesized by bacteria to scavenge iron from their host environment. nih.gov The inhibition of their biosynthesis is a promising strategy for developing new antibiotics. nih.gov

In M. tuberculosis, the biosynthesis of its primary siderophores, the mycobactins, is initiated by the enzyme MbtA. nih.govacs.org MbtA is an adenylate-forming enzyme that activates salicylic (B10762653) acid by condensing it with ATP to form a salicyl-AMP intermediate. nih.gov 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) was designed as a potent bisubstrate analog inhibitor of MbtA. nih.govacs.org This compound mimics the salicyl-AMP intermediate and effectively inhibits the enzyme, thereby blocking the entire mycobactin (B74219) pathway. researchgate.netnih.govacs.org Extensive structure-activity relationship (SAR) studies have been conducted on Sal-AMS to optimize its potency and selectivity as an antitubercular agent. nih.govnih.gov

The mycobactin biosynthesis pathway in M. tuberculosis involves a large hybrid non-ribosomal peptide synthetase (NRPS)/polyketide synthase (PKS) megasynthase. asm.org The entire process is initiated by the adenylating enzyme MbtA, which is responsible for recognizing and activating salicylic acid. nih.govacs.org MbtA catalyzes the formation of salicyl-AMP from salicylic acid and ATP. nih.gov This activated salicyl moiety is then transferred to the aryl carrier domain of the next enzyme in the pathway, MbtB. nih.gov

By inhibiting MbtA, 5'-O-[(N-acyl)sulfamoyl]adenosine analogs like Sal-AMS block the very first committed step of mycobactin synthesis. nih.gov This interruption prevents the incorporation of salicylic acid into the growing mycobactin structure, effectively halting the production of the siderophore. nih.gov Since M. tuberculosis requires mycobactin to acquire iron and survive within the host, the inhibition of this pathway leads to bacterial starvation and death, demonstrating potent antitubercular activity, particularly under iron-deficient conditions. nih.govasm.org The effectiveness of these inhibitors is often measured by comparing their minimum inhibitory concentrations (MIC) under iron-rich and iron-deficient conditions, with higher potency in iron-deficient media indicating specific targeting of the siderophore pathway. nih.gov

Inhibition of Siderophore Biosynthesis Enzymes (e.g., MbtA)

Role in Iron Acquisition Inhibition

This compound and its derivatives have been identified as potent inhibitors of iron acquisition in certain pathogenic bacteria, most notably Mycobacterium tuberculosis. Iron is an essential nutrient for bacterial growth and virulence, and in the host environment where free iron is scarce, bacteria rely on high-affinity iron-chelating molecules called siderophores to scavenge this vital element. acs.org In M. tuberculosis, the primary siderophores are mycobactins. acs.org

The biosynthesis of mycobactins is a complex process involving a series of enzymes. One of the key enzymes in this pathway is MbtA, a salicyl-AMP ligase. acs.org MbtA catalyzes the first step in mycobactin synthesis, which is the ATP-dependent activation of salicylic acid to form a salicyl-adenylate intermediate. acs.org This activation is crucial for the subsequent steps of siderophore assembly.

A prominent derivative of this compound, 5′-O-[N-(Salicyl)sulfamoyladenosine] (Sal-AMS), has been extensively studied as a potent inhibitor of MbtA. nih.govdrugbank.com Sal-AMS is a bisubstrate analog that mimics the salicyl-adenylate intermediate of the MbtA-catalyzed reaction. frontiersin.org By binding tightly to the active site of MbtA, Sal-AMS effectively blocks the enzyme's function, thereby halting the production of mycobactins. nih.govfrontiersin.org This disruption of siderophore biosynthesis leads to iron starvation, which in turn inhibits the growth and survival of M. tuberculosis. acs.org The inhibitory activity of Sal-AMS and its analogs is particularly pronounced under iron-deficient conditions, which is consistent with their mechanism of action targeting a pathway essential for iron acquisition. nih.gov

The table below summarizes the key components involved in the inhibition of iron acquisition by this compound derivatives.

| Component | Function/Role | Inhibitor | Mechanism of Inhibition |

| Iron | Essential nutrient for bacterial growth and virulence. acs.org | - | - |

| Siderophores (Mycobactins) | High-affinity iron-chelating molecules used by bacteria to acquire iron. acs.org | 5′-O-[N-(Salicyl)sulfamoyladenosine] (Sal-AMS) | Indirectly inhibited by blocking their biosynthesis. nih.govfrontiersin.org |

| MbtA | A salicyl-AMP ligase that catalyzes the first step in mycobactin biosynthesis. acs.org | 5′-O-[N-(Salicyl)sulfamoyladenosine] (Sal-AMS) | Competitive inhibition by mimicking the salicyl-adenylate intermediate. frontiersin.org |

Inhibition of Fatty Acyl-AMP Ligases (FAALs, e.g., FadD32)

This compound and its analogs have been shown to be effective inhibitors of fatty acyl-AMP ligases (FAALs), a class of enzymes crucial for lipid metabolism in bacteria. wikipedia.org One of the well-characterized FAALs is FadD32, which plays a vital role in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. wikipedia.org

Mycolic acids are very long-chain fatty acids that are major components of the mycobacterial cell wall, contributing to its low permeability and resistance to many antibiotics. The biosynthesis of mycolic acids is a complex pathway that is essential for the viability of M. tuberculosis.

FadD32 is responsible for the activation of a long-chain fatty acid, which is a precursor for the meromycolate chain of mycolic acids. This activation occurs through an ATP-dependent process that results in the formation of a fatty acyl-adenylate intermediate. wikipedia.org This intermediate is then transferred to a polyketide synthase, Pks13, for further elongation.

This compound derivatives, such as 5′-O-[N-(alkanoyl)sulfamoyl]adenosine, act as potent inhibitors of FadD32. wikipedia.org These compounds are designed as stable mimics of the transient fatty acyl-adenylate intermediate. By binding to the active site of FadD32, they block the activation of the fatty acid substrate, thereby disrupting the mycolic acid biosynthesis pathway. This disruption of the cell wall synthesis leads to the inhibition of mycobacterial growth.

The following table outlines the key elements in the disruption of mycolic acid biosynthesis by this compound analogs.

| Molecule/Enzyme | Function in Mycolic Acid Biosynthesis | Inhibitor | Consequence of Inhibition |

| Mycolic Acids | Essential long-chain fatty acids in the mycobacterial cell wall. | - | Compromised cell wall integrity. |

| FadD32 | A fatty acyl-AMP ligase that activates fatty acids for mycolic acid synthesis. wikipedia.org | 5′-O-[N-(alkanoyl)sulfamoyl]adenosine analogs | Blockage of fatty acid activation. wikipedia.org |

| Fatty Acyl-Adenylate | A reactive intermediate formed by FadD32. wikipedia.org | 5′-O-[N-(alkanoyl)sulfamoyl]adenosine analogs | Mimicked by the inhibitor, leading to competitive inhibition. wikipedia.org |

| Pks13 | A polyketide synthase that receives the activated fatty acid from FadD32. | - | Lack of substrate for mycolic acid elongation. |

Inhibition of Pantothenate Synthetase

Pantothenate synthetase is another ATP-dependent ligase that has been identified as a target for inhibitors based on the this compound scaffold. youtube.com This enzyme is essential for the biosynthesis of pantothenate (vitamin B5), which is a precursor for the synthesis of coenzyme A. nih.gov

Coenzyme A is a crucial cofactor in numerous metabolic pathways, including the synthesis of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. The biosynthesis of coenzyme A begins with the synthesis of pantothenate. Pantothenate synthetase catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate. nih.gov The reaction proceeds through the formation of a pantoyl-adenylate intermediate. nih.gov

Analogues of this reaction intermediate, where the labile phosphodiester bond is replaced with a more stable sulfamoyl group, have been designed as potential inhibitors of pantothenate synthetase. youtube.com These this compound derivatives are expected to bind to the active site of the enzyme and block the condensation reaction, thereby inhibiting the production of pantothenate. youtube.com By disrupting the coenzyme A biosynthesis pathway, these inhibitors can significantly perturb cellular metabolism, leading to the inhibition of bacterial growth.

The key steps and components in the perturbation of the coenzyme A biosynthesis pathway are summarized in the table below.

| Component | Role in Coenzyme A Biosynthesis | Inhibitor Type | Mechanism of Action |

| Coenzyme A | Essential cofactor in cellular metabolism. nih.gov | - | - |

| Pantothenate (Vitamin B5) | A precursor of coenzyme A. nih.gov | Sulfamoyl analogues of pantoyl adenylate | Indirectly inhibited by blocking its synthesis. youtube.com |

| Pantothenate Synthetase | Catalyzes the ATP-dependent synthesis of pantothenate. nih.gov | Sulfamoyl analogues of pantoyl adenylate | Inhibition by mimicking the pantoyl-adenylate intermediate. youtube.com |

| Pantoyl-Adenylate | A reactive intermediate in the pantothenate synthetase reaction. nih.gov | Sulfamoyl analogues of pantoyl adenylate | The inhibitor acts as a stable mimic of this intermediate. youtube.com |

Inhibition of Other ATP-Dependent Ligases

The inhibitory strategy based on mimicking the acyl-adenylate intermediate is broadly applicable to a wide range of ATP-dependent ligases, also known as adenylating enzymes. These enzymes are involved in diverse and essential cellular processes. This compound and its derivatives serve as a versatile scaffold for the design of potent inhibitors against this enzyme superfamily. researchgate.net

Besides MbtA and FadD32, another example of an ATP-dependent ligase targeted by similar inhibitors is DltA. DltA is involved in the D-alanylation of lipoteichoic acids in the cell wall of Gram-positive bacteria. This modification of the cell wall is associated with resistance to cationic antimicrobial peptides. Inhibitors designed as stable analogues of D-alanyl-AMP, which share the core principle of the this compound scaffold, have been shown to inhibit DltA. youtube.com

Furthermore, the ubiquitin-activating enzyme (E1) is another class of adenylating enzymes that can be inhibited by adenosine sulfamate analogues. patsnap.com These enzymes catalyze the first step in ubiquitination, a critical process for protein degradation and signaling in eukaryotic cells. The inhibition mechanism involves the formation of a stable adduct that mimics the ubiquitin-adenylate intermediate. patsnap.com

The table below provides a summary of various ATP-dependent ligases and their inhibition by this compound-related compounds.

| Enzyme | Biological Process | Inhibitor Type | Mimicked Intermediate |

| MbtA | Siderophore (mycobactin) biosynthesis acs.org | 5′-O-[N-(Salicyl)sulfamoyladenosine] nih.gov | Salicyl-adenylate frontiersin.org |

| FadD32 | Mycolic acid biosynthesis wikipedia.org | 5′-O-[N-(alkanoyl)sulfamoyl]adenosine wikipedia.org | Fatty acyl-adenylate wikipedia.org |

| Pantothenate Synthetase | Coenzyme A biosynthesis nih.gov | Sulfamoyl analogues of pantoyl adenylate youtube.com | Pantoyl-adenylate nih.gov |

| DltA | Lipoteichoic acid modification youtube.com | D-Alanyl-AMP analogues youtube.com | D-Alanyl-AMP |

| Ubiquitin-Activating Enzyme (E1) | Ubiquitination patsnap.com | Adenosine sulfamate analogues patsnap.com | Ubiquitin-adenylate patsnap.com |

Molecular Interaction with Ribosomes and Protein Synthesis Machinery

Early studies on this compound identified it as an inhibitor of protein synthesis. researchgate.net The process of protein synthesis, or translation, is a fundamental cellular process carried out by ribosomes. Ribosomes are complex molecular machines that read the genetic information encoded in messenger RNA (mRNA) and catalyze the synthesis of proteins.

Protein synthesis inhibitors can act at various stages of this process, including initiation, elongation, and termination. microbenotes.com They typically bind to one of the ribosomal subunits, either the small subunit (30S in prokaryotes) or the large subunit (50S in prokaryotes), and interfere with a specific function. microbenotes.com For example, some inhibitors block the binding of aminoacyl-tRNA to the A-site of the ribosome, while others inhibit the peptidyl transferase reaction or the translocation of the ribosome along the mRNA. microbenotes.com

While it is established that this compound inhibits protein synthesis, the precise molecular details of its interaction with the ribosome and the specific step of translation it affects are not as well-characterized as its interactions with ATP-dependent ligases. The general understanding is that by acting as an analog of adenosine, it can interfere with processes that involve this nucleoside. However, detailed structural or mechanistic studies elucidating its specific binding site on the ribosome and the exact mechanism of inhibition are not extensively documented in the available literature.

Enzyme Kinetics and Thermodynamics of Inhibition by this compound

The inhibitory activity of this compound and its derivatives is quantified through detailed enzyme kinetic studies, which reveal the nature and potency of their interaction with target enzymes. These investigations are crucial for understanding the molecular basis of their action and for the rational design of more effective inhibitors.

Research has focused on derivatives such as 5'-O-[(N-acyl)sulfamoyl]adenosines, which have been identified as potent inhibitors of MbtA, an adenylating enzyme essential for mycobactin biosynthesis in Mycobacterium tuberculosis. nih.gov This class of inhibitors generally demonstrates a reversible and competitive mode of inhibition with respect to both of the enzyme's natural substrates, salicylic acid and ATP. nih.gov

The determination of precise inhibition constants for these compounds can be challenging. Due to the tight-binding nature of many this compound-based inhibitors, traditional steady-state kinetic methods are often insufficient for accurately assessing the inhibition constant (Ki). nih.gov For instance, in the case of the potent MbtA inhibitor 5′-O-[N-(Salicyl)sulfamoyl]adenosine, the apparent Ki was measured at 6.6 nM. nih.gov However, this initial measurement was made under conditions of high substrate concentration. nih.gov When accounting for the competitive substrate (salicylic acid), the calculated Ki is significantly lower, at 55 pM. nih.gov Furthermore, after correcting for the non-varied substrate (ATP), the true Ki for this compound is estimated to be approximately 1 pM. nih.gov This exceptionally low value highlights the potent nature of the inhibitor and was independently confirmed using isothermal calorimetry, a technique that directly measures the heat changes associated with binding and thus provides thermodynamic data. nih.gov

The structure-activity relationship (SAR) studies of these compounds have revealed that modifications to the acyl group are critical for potent enzyme inhibition. nih.govacs.org A benzoyl substituent on the sulfamoyl nitrogen is a key requirement for antitubercular activity and strong inhibition of MbtA. nih.gov Specifically, a hydroxy or fluoro group at the C-2 position of the benzoyl ring is necessary for optimal activity. nih.gov

Detailed kinetic parameters for a key derivative are presented below.

| Inhibitor Name | Target Enzyme | Inhibition Type | Apparent Ki | Corrected Ki (vs. Salicylic Acid) | Estimated True Ki |

| 5′-O-[N-(Salicyl)sulfamoyl]adenosine | MbtA | Reversible, Competitive | 6.6 nM | 55 pM | ~1 pM |

Thermodynamic analysis, while less extensively detailed in available literature, complements kinetic data by providing insight into the binding forces driving the inhibitor-enzyme interaction. The use of isothermal calorimetry to confirm the Ki value for 5′-O-[N-(Salicyl)sulfamoyl]adenosine indicates a very high-affinity interaction, though comprehensive thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) are not broadly reported. nih.gov Such data would further elucidate whether the binding is driven by enthalpic (e.g., hydrogen bonds, van der Waals forces) or entropic (e.g., hydrophobic effect) contributions.

Structural Biology and Computational Studies of 5 Sulfamoyladenosine Interactions

X-ray Crystallographic Analysis of 5'-Sulfamoyladenosine-Enzyme Complexes

X-ray crystallography is a premier technique for visualizing the three-dimensional structure of molecules and their complexes at high resolution. mdpi.com It has been instrumental in defining the precise interactions between this compound-based inhibitors and their target enzymes.

Crystallographic studies have successfully determined the binding conformations of this compound analogues within enzyme active sites. For instance, the molecular conformation of 5'-O-[N-(L-alanyl)sulfamoyl]adenosine (Ala-SA), an analogue of alanyl-AMP, was elucidated through X-ray single-crystal analysis. nih.gov In its crystalline state, the molecule adopts an open conformation where the L-alanine moiety is positioned away from the adenosine (B11128) part. nih.gov The adenosine moiety itself displays an anti conformation for the glycosyl bond and a C(3')-endo pucker for the ribose sugar. nih.gov

Similarly, studies on 5'-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS), a potent inhibitor of the adenylating enzyme MbtA, show that it adopts a coplanar conformation within the active site. nih.gov This arrangement is stabilized by a crucial internal hydrogen bond between the salicylate's ortho-hydroxy group and the deprotonated sulfamate (B1201201) nitrogen. nih.gov This specific conformation is essential for its potent inhibitory activity.

Below is a table summarizing the crystallographic data for 5'-O-[N-(L-alanyl)sulfamoyl]adenosine.

| Crystal Data Parameter | Value |

| Chemical Formula | C13H19N7O7S·2H2O |

| Space Group | C2 |

| a | 39.620(6) Å |

| b | 5.757(1) Å |

| c | 20.040(3) Å |

| β | 117.2(1)° |

| Z | 8 |

| Final R-factor | 0.065 |

Table 1: Crystallographic data for 5'-O-[N-(L-alanyl)sulfamoyl]adenosine as determined by X-ray analysis. nih.gov

A primary benefit of X-ray crystallography is the precise identification of the network of interactions that anchor a ligand in an enzyme's active site. For Sal-AMS bound to a homology model of MbtA, the aryl binding pocket is largely nonpolar, but a key hydrogen bond is predicted between the carboxamide side chain of residue Asn258 and the aryl hydroxyl group of the inhibitor. nih.gov The adenosine portion of the molecule also forms critical interactions; a significant hydrogen bond is observed between the exocyclic N-6 amino group and the residue Val352. nih.gov In contrast, the purine (B94841) N-1 and N-3 atoms show no significant electrostatic interactions. nih.gov

In other enzyme systems, such as human carbonic anhydrase II (hCA II), sulfamate inhibitors establish a distinct hydrogen bonding pattern. The sulfamate nitrogen atom typically donates a hydrogen bond to the OG1 atom of Thr199, while one of the sulfamate oxygens accepts a hydrogen bond from the main chain nitrogen of the same residue. nih.gov These detailed interaction maps are vital for understanding the basis of inhibitor affinity and selectivity.

The table below details the key interactions between Sal-AMS and the MbtA active site.

| Sal-AMS Moiety | Interacting MbtA Residue | Interaction Type |

| Aryl Hydroxyl Group | Asn258 | Hydrogen Bond |

| Adenine (B156593) N-6 Amino Group | Val352 | Hydrogen Bond |

| Adenine N-7 | Gly330, Gly354 | Poor Hydrogen Bonding Geometry |

| Nucleobase | General | Largely Hydrophobic Interactions |

Table 2: Summary of key molecular interactions between 5'-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS) and the active site of MbtA. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of molecules in solution, providing information that is complementary to solid-state crystal structures. scienceopen.com For precursors of biologically active xanthine (B1682287) derivatives, such as 6-amino-5-carboxamidouracils, NMR studies have been crucial in explaining unexpected molecular properties. mdpi.com Researchers observed a duplication of almost all signals in the ¹H- and ¹³C-NMR spectra of certain derivatives, which was investigated using dynamic and two-dimensional NMR experiments. mdpi.com These advanced NMR techniques revealed that the signal duplication was not due to tautomerism but rather the presence of two distinct conformers in solution, which are in slow exchange on the NMR timescale. mdpi.com This demonstrates the utility of NMR in identifying and characterizing conformational isomers and their dynamics in solution, which can be critical for understanding ligand-receptor interactions. scienceopen.commdpi.com

Molecular Modeling and Dynamics Simulations

Computational techniques, including molecular modeling and dynamics simulations, provide a dynamic view of ligand-receptor interactions and are essential for predicting binding affinities and understanding the structural basis of inhibition. nih.govmdpi.com

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. It is widely used to predict the binding mode of inhibitors in their target's active site. sisgeenco.com.br Docking studies with derivatives of 5'-O-[(N-acyl)sulfamoyl]adenosine and the MbtA enzyme have provided valuable insights into structure-activity relationships (SAR). nih.gov For example, when exploring nonaromatic acyl groups, docking simulations of a cyclohexyl derivative showed unfavorable steric contacts with residues Phe236 and Gly331, explaining its poor activity. nih.gov These studies suggested the aryl binding pocket is not sufficiently large to accommodate saturated ring systems, guiding further inhibitor design. nih.gov Docking can also be a component of larger virtual screening campaigns to identify novel potential inhibitors from large compound libraries. nih.gov

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a detailed view of the stability of protein-ligand complexes and conformational changes that may occur upon binding. mdpi.commdpi.com MD simulations were central to developing a quantitative Linear Interaction Energy (LIE) model for a series of 31 inhibitors of MbtA based on the 5'-O-[N-(salicyl)sulfamoyl]adenosine scaffold. nih.govnih.gov This model successfully correlated the calculated interaction energies with experimentally determined binding affinities spanning six orders of magnitude. nih.gov

These simulations revealed the dynamic nature of the MbtA active site, predicting flexibility in the interdomain region adjacent to the C-2 position of the purine, which helps explain why the enzyme can accommodate bulky substituents at this position. nih.gov The stability of the protein-ligand complex during a simulation is often assessed by monitoring the root-mean-square deviation (RMSD), where stable binding is indicated by minimal deviation from the initial conformation. mdpi.comnih.gov Such simulations provide crucial information on the dynamic behavior and stability of the inhibitor within the binding pocket, complementing static structural data. mdpi.com

| Computational Method | Application in this compound Research | Key Findings/Insights |

| Molecular Docking | Predicting binding modes of 5'-O-[(N-acyl)sulfamoyl]adenosine derivatives in MbtA. | Identified unfavorable steric clashes with Phe236 and Gly331 for saturated ring systems. nih.gov |

| Molecular Dynamics (MD) | Developing a Linear Interaction Energy (LIE) model to predict binding affinities of MbtA inhibitors. | Revealed flexibility in the MbtA active site near the purine C-2 position. nih.gov |

| MD Simulations | Assessing the stability of ligand-enzyme complexes over time. | Stable RMSD values throughout a simulation indicate a strong and stable binding interaction. mdpi.com |

Table 3: Applications of molecular modeling and simulations in the study of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govyoutube.com These models are instrumental in rational drug design, enabling the prediction of the activity of novel molecules and guiding the optimization of lead compounds. nih.govnih.gov The fundamental premise of QSAR is that the biological effect of a ligand is a function of its molecular structure. nih.gov By developing mathematical models, researchers can identify the key molecular features—such as steric, electronic, and hydrophobic properties—that govern a compound's interaction with its target. youtube.comtudelft.nl

In the context of this compound and its derivatives, QSAR studies provide a framework for understanding the nuanced relationships between structural modifications and inhibitory potency. A notable application of these principles is the development of a structure-based model for inhibitors of MbtA, a crucial adenylating enzyme in Mycobacterium tuberculosis and a target for analogs of this compound. researchgate.net

One such study utilized the Linear Interaction Energy (LIE) technique, a method that derives linear equations to relate ligand structure to function from molecular dynamics simulations. researchgate.net This approach was applied to a series of 31 inhibitors based on the 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) scaffold, a bisubstrate analogue inhibitor of MbtA. researchgate.net The resulting QSAR model demonstrated a strong correlation between the calculated and experimental binding affinities, spanning six orders of magnitude. researchgate.net The model successfully identified key steric and electronic contributions to ligand binding, providing clear design principles for future inhibitor development. researchgate.net The predictive power of the model was prospectively validated through the synthesis of a novel, dual-modified inhibitor. The LIE model predicted a binding affinity of 1.6 nM, and the subsequent experimental determination yielded a Kiapp of 0.7 nM, confirming the model's utility in guiding the design of more potent MbtA inhibitors. researchgate.net

The table below summarizes the key features and outcomes of this QSAR study.

| QSAR Model Parameter | Description |

| Compound Class | 5'-O-[N-(acyl)sulfamoyl]adenosine Analogs |

| Target Enzyme | MbtA (Salicyl-AMP Ligase) from M. tuberculosis |

| Modeling Technique | Linear Interaction Energy (LIE) |

| Number of Compounds | 31 inhibitors in the training set |

| Correlation Coefficient (R²) | 0.70 |

| Key Findings | The model provided a quantitative framework for predicting binding affinities and understanding the effects of steric and heteroatom substitutions on ligand binding. |

| Model Validation | Prospectively predicted the binding affinity of a novel inhibitor (Predicted: 1.6 nM, Experimental: 0.7 nM). |

This structure-based QSAR approach serves as a powerful tool, not only for interpreting existing structure-activity relationships but also for guiding the rational design of next-generation inhibitors targeting adenylate-forming enzymes. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Characterization

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology for determining the high-resolution structures of large and complex biomolecular assemblies in their near-native states. nih.govnih.gov Unlike X-ray crystallography, cryo-EM does not require the crystallization of samples, making it particularly suitable for studying large, flexible, or multi-component complexes that are often intractable by other methods. leibniz-fli.denih.gov The process involves flash-freezing a thin layer of the sample in vitreous ice, which preserves the macromolecules in their native conformations. nih.govleibniz-fli.de Thousands of two-dimensional projection images are then collected using a transmission electron microscope and computationally reconstructed to generate a three-dimensional density map of the molecule. leibniz-fli.de

This compound and its acyl-analogs are known to target large, multi-domain adenylate-forming enzymes, such as non-ribosomal peptide synthetases (NRPSs), which are often part of much larger biosynthetic machinery. researchgate.net The sheer size and conformational flexibility of these enzymatic complexes make them ideal candidates for structural elucidation by cryo-EM. This technique allows for the direct visualization of how inhibitors like this compound derivatives bind to these large enzymatic targets, providing critical insights into their mechanism of action. nih.gov

A specific example includes the structural investigation of ribosomal complexes. A cryo-EM map of the 50S ribosomal subunit complexed with nc-tRNA and the heat shock protein Hsp15 also contained 5′-O-[N-(L-glutamyl)-sulfamoyl]adenosine, demonstrating the utility of cryo-EM in visualizing the binding of sulfamoyladenosine derivatives within large macromolecular machines. leibniz-fli.de Furthermore, cryo-EM has been successfully used to determine the structures of G protein-coupled receptors (GPCRs), such as the adenosine A2A and A2B receptors, in complex with their signaling partners and adenosine-like ligands. elifesciences.orgresearchgate.net These studies reveal the subtle conformational changes that occur upon ligand binding and G protein coupling, providing a blueprint for designing selective modulators. elifesciences.orgresearchgate.net

The table below outlines the advantages of using Cryo-EM for characterizing large complexes that may interact with this compound.

| Advantage of Cryo-EM | Relevance for this compound Targets |

| No Crystallization Required | Enables the study of large, flexible adenylating enzymes and multi-protein complexes that are difficult to crystallize. leibniz-fli.de |

| Near-Native State Analysis | Preserves the native conformation and assembly of the target complex, providing biologically relevant structural information. nih.gov |

| Characterization of Heterogeneity | Allows for the computational sorting of different conformational states, revealing the dynamic nature of enzyme-inhibitor interactions. nih.gov |

| Visualization of Large Assemblies | Ideal for determining the structures of entire biosynthetic machineries or signaling complexes, showing the inhibitor in its functional context. nih.govnih.gov |

By providing detailed structural maps of these large enzyme complexes, cryo-EM plays a crucial role in structure-based drug design, facilitating the development of novel and more effective inhibitors based on the this compound scaffold. nih.gov

Synthetic Strategies and Chemical Modification of 5 Sulfamoyladenosine Scaffolds

Classical and Contemporary Solution-Phase Synthesis of 5'-Sulfamoyladenosine

Solution-phase synthesis remains a fundamental approach for producing this compound and its analogs. The core of this strategy involves the selective sulfamoylation of the 5'-hydroxyl group of a suitably protected adenosine (B11128) precursor.

A common synthetic route begins with the protection of the 2'- and 3'-hydroxyl groups of adenosine, typically as an isopropylidene acetal (B89532) (acetonide). This is followed by the reaction of the free 5'-hydroxyl group with a sulfamoylating agent. While sulfamoyl chloride is a primary reagent for this transformation, its instability requires careful handling, often being generated in situ or used in a cooled solution. mdpi.com The reaction is typically performed in an aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at 0 °C in the presence of a base like triethylamine. mdpi.com

Once the 5'-O-sulfamoyl group is installed, subsequent modifications can be made. For instance, acylation of the sulfamoyl nitrogen is a key step in creating mimics of aminoacyl-adenylate intermediates. nih.gov This is often achieved by reacting the 5'-O-sulfamoyladenosine intermediate with an N-hydroxysuccinimide (NHS) activated ester of the desired carboxylic acid in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate. nih.gov

The final step in solution-phase synthesis is the removal of protecting groups. The isopropylidene group is typically removed under acidic conditions, for example, using 80% aqueous trifluoroacetic acid (TFA). nih.gov If other protecting groups are used, such as tert-butyldimethylsilyl (TBS) ethers, they can be removed with reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov The choice of protecting group strategy is critical to ensure compatibility with the planned reaction sequence and to allow for a final deprotection that yields the target compound with minimal by-product formation. gu.se

Key Steps in a Typical Solution-Phase Synthesis:

| Step | Description | Common Reagents |

|---|---|---|

| 1. Protection | Protection of 2',3'-hydroxyl groups of adenosine. | Acetone, dimethoxypropane, acid catalyst. |

| 2. Sulfamoylation | Reaction of the 5'-hydroxyl group with a sulfamoylating agent. | Sulfamoyl chloride, triethylamine, DMF. mdpi.com |

| 3. Acylation (Optional) | Acylation of the sulfamoyl nitrogen to install various side chains. | N-hydroxysuccinimide (NHS) esters, DBU. nih.gov |

| 4. Deprotection | Removal of protecting groups to yield the final product. | Trifluoroacetic acid (TFA), water. nih.gov |

Solid-Phase Synthesis Methodologies for this compound Derivatives

To accelerate the synthesis of diverse libraries of this compound derivatives for SAR studies, solid-phase synthesis methodologies have been developed. researchgate.net This approach offers significant advantages over solution-phase methods, including the use of excess reagents to drive reactions to completion and simplified purification, which often involves simple filtration and washing of the solid support. gu.se

A typical solid-phase strategy involves anchoring a protected adenosine unit to a solid support, such as a Rink amide polystyrene resin. researchgate.net The synthesis proceeds with on-resin chemical transformations, including sulfamoylation and subsequent acylation of the sulfamoyl group. The use of a solid support facilitates the rapid, parallel synthesis of a library of compounds, where each reaction vessel contains a different acyl group to be coupled. researchgate.net

Microwave-assisted solid-phase coupling has been shown to be an efficient method for generating nucleoside libraries under mild conditions and with reduced reaction times. researchgate.net After the on-resin synthesis is complete, the final compound is cleaved from the solid support. Cleavage conditions must be carefully chosen to avoid degradation of the desired product; mixtures containing trifluoroacetic acid are commonly used, though they can sometimes lead to lower yields. researchgate.net The development of reliable solid-phase routes has been instrumental in the efficient generation of 5'-O-[N-(acyl)sulfamoyl]adenosine libraries for biological screening. researchgate.net

Design and Synthesis of Conformationally-Locked this compound Analogs

The ribose sugar of adenosine is conformationally flexible, existing in a dynamic equilibrium between two major puckered conformations, termed North (N-type) and South (S-type). nih.gov When a ligand binds to a protein, it adopts a single, "bioactive" conformation. The pre-organization of a ligand into its bioactive conformation, a process known as conformational locking, can reduce the entropic penalty of binding and lead to enhanced potency. researchgate.net

To this end, conformationally-locked this compound analogs have been designed and synthesized. researchgate.net A common strategy involves introducing a covalent bridge into the ribose ring to restrict its flexibility. For example, a 4'-CH₂-O-2' bridge can be installed to lock the sugar pucker in a North-type (3'-endo) conformation. researchgate.net These rigid nucleoside analogs are designed to mimic the geometry of natural products like neplanocin C. nih.gov

The synthesis of these constrained scaffolds is a multi-step process. It involves creating the bicyclic sugar mimic first, followed by the incorporation of the nucleobase (adenine) and subsequent elaboration at the 5'-position to install the sulfamoyl or acylsulfamoyl group. nih.govresearchgate.net These conformationally-locked analogs serve as powerful tools to probe the required binding conformation for a specific enzyme target and can lead to the development of inhibitors with improved affinity. researchgate.net

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Systematic chemical modification of the this compound scaffold is essential for elucidating structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity. Modifications have been explored at three primary sites: the N-sulfamoyl group, the nucleobase, and the sugar moiety.

Modifications to the terminal nitrogen of the sulfamoyl group have been investigated to understand its role in binding and to potentially enhance biological properties. N-alkylated aminoacyl sulfamoyladenosines, such as N-methylated versions, have been synthesized to probe the importance of the free amine. researchgate.net However, studies have shown that even a small modification like N-methylation can lead to a significant reduction in inhibitory activity against aminoacyl-tRNA synthetases, suggesting that the unsubstituted amine is crucial for binding, likely through hydrogen bonding interactions within the enzyme's active site. researchgate.net

In contrast, extending the aminoacyl moiety to a dipeptide has been explored. The synthesis of 5'-O-[N-(dipeptidyl)]-sulfamoyladenosines has been reported, creating compounds with potential antibacterial activity. researchgate.net These modifications allow for the exploration of larger pockets within the enzyme active site and can influence properties such as cell permeability.

The adenine (B156593) nucleobase is a critical recognition element for many enzymes. SAR studies have systematically explored the importance of the purine (B94841) ring through various modifications. researchgate.net This includes substitutions at different positions of the adenine ring as well as the replacement of adenine with other purines or pyrimidines.

For example, in the context of inhibitors for the enzyme MbtA from Mycobacterium tuberculosis, the purine nucleobase domain of 5'-O-[N-(Salicyl)sulfamoyl]adenosine was systematically explored. researchgate.net The goal of these modifications is to determine which features of the adenine base are essential for activity and which positions can be altered to improve properties like selectivity or to overcome potential metabolic liabilities. Replacing the purine scaffold with other heterocycles can also be a strategy to generate novel chemical matter with distinct pharmacological profiles. nih.gov

The ribose sugar is another key site for modification. As discussed previously, conformational locking of the sugar is a powerful strategy. researchgate.net Beyond this, other derivatizations are used to improve stability, cell permeability, and potency.

One common modification is the introduction of a fluorine atom. For instance, fluorination at the 2'- or 4'-position of the ribose ring has been investigated. mdpi.com The synthesis of a 4'-fluorinated N-acylsulfamate adenosine analog was shown to produce a potent inhibitor of the DltA enzyme in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Such modifications can influence the sugar pucker and the electronic properties of the nucleoside, leading to altered binding affinity and improved metabolic stability.

Summary of SAR Modifications on the this compound Scaffold:

| Modification Site | Type of Modification | Rationale / Outcome |

|---|---|---|

| N-Sulfamoyl Group | N-Alkylation | Probes importance of the free amine; often detrimental to activity. researchgate.net |

| N-Dipeptidyl Extension | Explores larger binding pockets; can modulate antibacterial activity. researchgate.net | |

| Nucleobase | Purine/Pyrimidine Substitution | Determines essential recognition features; can improve selectivity. researchgate.net |

| Sugar Moiety | Conformational Locking | Reduces entropic penalty of binding, potentially increasing potency. researchgate.net |

Linker Domain Modifications (e.g., Acyl Chain Variations)

The linker domain of this compound analogs, specifically the acyl group of 5'-O-[(N-acyl)sulfamoyl]adenosines, plays a critical role in their biological activity. Systematic variations of this acyl chain have been explored to establish structure-activity relationships (SAR), particularly in the context of developing inhibitors for enzymes such as MbtA, an adenylation enzyme essential for mycobactin (B74219) biosynthesis in Mycobacterium tuberculosis. nih.gov

A comprehensive evaluation of the acyl group has demonstrated that a benzoyl substituent is a key requirement for potent enzyme inhibition and antitubercular activity. nih.gov Modifications to this benzoyl ring have further refined the understanding of the SAR. For instance, the presence of a hydroxyl or fluoro group at the C-2 position of the benzoyl ring is considered necessary for optimal activity. In contrast, deletion of the C-2 hydroxyl group leads to a significant reduction in binding affinity. nih.gov

Substitutions at other positions on the benzoyl ring have also been investigated. Small substituents at the C-4 position are generally well-tolerated. This tolerance has been exploited to develop derivatives with improved potency. For example, a 4-fluoro derivative has shown impressive activity against whole-cell M. tuberculosis under iron-limiting conditions. nih.gov

Conversely, more drastic modifications to the acyl group, such as replacing the salicyl moiety with other heterocyclic, cycloalkyl, alkyl, or aminoacyl groups, have been found to be poorly tolerated. This suggests that the active site of target enzymes like MbtA has stringent requirements for the aryl domain of these inhibitors. nih.gov

The following interactive data table summarizes the research findings on how different acyl chain variations in 5'-O-[(N-acyl)sulfamoyl]adenosine scaffolds affect their inhibitory activity.

Bioisosteric Replacements and Scaffold Hop Approaches in this compound Design

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry for the rational design of new drugs, allowing for the modification of lead compounds to improve their pharmacodynamic and pharmacokinetic properties. acs.org These approaches have been applied to the this compound scaffold to develop novel analogs with enhanced characteristics.

Bioisosterism involves the substitution of a molecular fragment with another that has similar physicochemical or biological properties. uniroma1.it In the context of this compound analogs, this has been demonstrated through the modification of the purine moiety. For instance, the C-2 position of the purine ring in 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) has been modified by introducing a systematic series of 4-substituted 1,2,3-triazoles as isosteres of a C-2 phenyl ring. This modification was well-tolerated, with many of the resulting compounds exhibiting potent inhibition of target enzymes.

Scaffold hopping is a more drastic approach that aims to discover structurally novel compounds by modifying the central core structure of a known active molecule. nih.gov This can lead to new chemical entities with improved properties or novel intellectual property. An example that illustrates a significant modification akin to a scaffold hop is the development of non-acyl sulfamate (B1201201) inhibitors. These compounds replace the anionic acyl sulfamate moiety, which can be a liability for cell permeability, with alternative linkers and aryl groups to create inhibitors with potentially better pharmacological profiles. For example, analogs have been synthesized where the acyl sulfamate is replaced by structures such as a meta-phenyl ether linked to the adenosine scaffold.

The following interactive data table provides examples of bioisosteric replacements and scaffold hopping approaches applied to the design of this compound analogs.

Structure Activity Relationship Sar and Ligand Design Principles

Correlating Structural Features with Enzymatic Inhibition Potency (Ki, IC50)

The inhibitory potency of 5'-sulfamoyladenosine analogs is highly dependent on their structural features, with modifications to the acyl side chain having a particularly pronounced effect. Studies targeting the enzyme MbtA, a salicyl-AMP ligase from Mycobacterium tuberculosis, have provided detailed insights into these relationships. The parent compound, 5'-O-[N-(Salicyl)sulfamoyl]adenosine, serves as a potent benchmark inhibitor.

Systematic evaluation of substitutions on the salicyl ring has shown that a hydroxyl or fluoro group at the C-2 position is crucial for optimal activity. nih.gov The removal or replacement of the C-2 hydroxyl group with other functionalities, such as an amino group, leads to a significant loss of potency. nih.gov Substitution at the C-4 position of the aryl ring is generally well-tolerated, although the nature of the substituent is important. For instance, a chloro-scan revealed that substitution at the C-4 position resulted in only a modest decrease in potency, whereas substitutions at the C-3 and C-5 positions were more detrimental. nih.gov Further exploration at the C-4 position with various groups (F, Br, CH₃, CF₃, NH₂) indicated that none surpassed the potency of a 4-chloro substituent, and strongly electron-withdrawing groups were disfavored. nih.gov

Non-aromatic replacements for the salicyl moiety, such as cycloalkyl and alkyl groups, are poorly tolerated. For example, a cyclohexyl derivative exhibited a 2600-fold loss in potency, which docking studies suggest is due to unfavorable steric interactions within the aryl-binding pocket of the enzyme. nih.gov

| Compound | Modification (relative to Salicyl-AMS) | Target Enzyme | IC50 (µM) | Fold Change vs. Parent |

|---|---|---|---|---|

| 5'-O-[N-(Salicyl)sulfamoyl]adenosine | Parent Compound | MbtA | 0.003 | 1.0 |

| 4-Chlorosalicyl analog | 4-Cl on Salicyl | MbtA | 0.006 | 2.0 |

| 3-Chlorosalicyl analog | 3-Cl on Salicyl | MbtA | 0.009 | 3.0 |

| 5-Chlorosalicyl analog | 5-Cl on Salicyl | MbtA | 0.027 | 9.0 |

| 4-Fluorosalicyl analog | 4-F on Salicyl | MbtA | 0.007 | 2.3 |

| 4-Bromosalicyl analog | 4-Br on Salicyl | MbtA | 0.008 | 2.7 |

| 4-Methylsalicyl analog | 4-CH₃ on Salicyl | MbtA | 0.012 | 4.0 |

| 2-Aminobenzoyl analog | 2-NH₂ instead of 2-OH | MbtA | 0.350 | 117 |

| Cyclohexanoyl analog | Cyclohexane instead of Salicyl | MbtA | 7.8 | 2600 |

Influence of Nucleobase Modifications on Target Specificity and Affinity

While the acyl side chain is critical for interacting with the substrate-binding pocket, modifications to the adenosine (B11128) nucleobase offer a prime opportunity to enhance potency and modulate target specificity. The purine (B94841) ring of adenosine forms key interactions within the ATP-binding pocket of adenylating enzymes. Structure-based design has led to the synthesis of a systematic series of analogs to probe the SAR of this domain.

Significant gains in activity have been achieved through specific substitutions on the purine ring. A 2-phenyl-Sal-AMS derivative demonstrated exceptionally potent antitubercular activity, with a Minimum Inhibitory Concentration (MIC99) of 0.049 µM under iron-deficient conditions. Furthermore, modifying the N-6 position of the adenine (B156593) ring with a cyclopropyl (B3062369) group not only improved potency but also led to a 64-fold enhancement in activity under iron-deficient conditions compared to iron-replete conditions. This selectivity is consistent with the designed mechanism of action, which involves inhibiting the iron-scavenging siderophore biosynthesis pathway.

Role of the Sulfamoyl Moiety in Enzyme Binding and Catalytic Transition State Mimicry

The sulfamoyl group is a cornerstone of the inhibitor's design, serving as a stable bioisostere of the highly labile acyl-phosphate linkage present in the natural enzymatic intermediate, acyl-adenylate. nih.gov Adenylation enzymes catalyze a two-step reaction, with the first step being the formation of an acyl-AMP intermediate from an acid substrate and ATP. The 5'-O-[(N-Acyl)sulfamoyl]adenosine scaffold is designed as a bisubstrate analog that simultaneously occupies both the acid- and ATP-binding pockets. nih.gov

The sulfamoyl linker is crucial for appropriately positioning the aryl and nucleoside moieties in their respective binding sites. nih.gov It mimics the geometry and electrostatic properties of the pyrophosphate transition state. Modeling and structural studies suggest that for optimal binding, the inhibitor adopts a specific coplanar conformation. This conformation is stabilized by an internal hydrogen bond between the ortho-hydroxyl group of the salicyl moiety and the nitrogen of the sulfamate (B1201201) group. nih.gov This specific arrangement highlights the critical role of the sulfamoyl linker in maintaining the bioactive conformation required for potent inhibition.

Impact of Acyl/Aminoacyl Side Chain Variations on Activity

The acyl side chain of this compound derivatives is the primary determinant of substrate specificity, and its structure has a profound impact on inhibitory activity. For MbtA, which naturally processes salicylic (B10762653) acid, a benzoyl substituent on the sulfamoyl nitrogen is a prerequisite for potent inhibition and antitubercular activity. nih.gov

As detailed in section 6.1, substitutions on the salicyl ring are tightly constrained. A C-2 hydroxyl group is optimal, likely forming a critical hydrogen bond that stabilizes the active conformation. nih.gov Substitutions at the C-4 position are tolerated, with small halo- and alkyl groups maintaining good potency. The 4-fluoro derivative, for instance, displays an impressive MIC99 of 0.098 μM against whole-cell M. tuberculosis. nih.govnih.gov However, larger modifications or the introduction of substituents at other positions generally lead to a decrease in activity. nih.gov

The enzyme's substrate-binding pocket is poorly tolerant of non-conservative modifications. Replacing the salicyl moiety with other heterocyclic, cycloalkyl, or simple alkyl groups results in a dramatic loss of potency. nih.govnih.gov Similarly, aminoacyl replacements are not well tolerated in this specific context, a finding that aligns with the fairly strict substrate specificities of non-ribosomal peptide synthetase (NRPS) adenylation enzymes. nih.govresearchgate.net In contrast, for other targets like fatty acyl-AMP ligases (FAALs), long alkanoyl side chains are preferred, with compounds like 11-phenoxyundecanoyl-AMS showing potent activity. nih.gov

| Compound Side Chain | Target Enzyme | MIC (µM) | Comment |

|---|---|---|---|

| 4-Fluorosalicyl | MbtA | 0.098 (MIC99) | Highly potent against whole-cell M. tuberculosis. nih.govnih.gov |

| 4-Aminosalicyl | MbtA | - | Exhibited improved selectivity under iron-rich conditions. nih.gov |

| Cyclohexanoyl | MbtA | >50 | Demonstrates poor tolerance for non-aromatic groups. nih.gov |

| 11-Phenoxyundecanoyl | FAAL28 | 3.13 - 12.5 | Potent against M. tuberculosis and selective for FAALs. nih.gov |

| 12-Azidododecanoyl | FAAL/FACL | 0.098 - 3.13 | Potent against M. tuberculosis. nih.gov |

Conformational Restriction and its Effects on Potency

The concept of conformational restriction is a key strategy in drug design, aiming to enhance potency by pre-organizing a flexible molecule into its bioactive conformation, thereby reducing the entropic penalty of binding. However, in the case of this compound inhibitors, attempts to rigidly enforce the proposed active conformation have proven unsuccessful, highlighting the delicate balance required for effective binding.

Structural and modeling studies predicted that the active conformation of 5'-O-[N-(Salicyl)sulfamoyl]adenosine is coplanar, stabilized by an internal hydrogen bond. nih.gov To test this hypothesis and lock the molecule into this presumed favorable conformation, a rigid bicyclic chromone (B188151) analogue was synthesized. This molecule was designed to mimic the planar arrangement of the salicyl and acylsulfamate portions of the parent inhibitor. Surprisingly, this conformationally restricted analog was found to be completely inactive. nih.gov This result suggests that while the planar conformation may be important, some degree of torsional flexibility in the linker is likely required for the inhibitor to adapt to the enzyme's active site upon binding. The imposed rigidity of the bicyclic system may introduce unfavorable steric clashes or prevent the necessary induced-fit adjustments. This finding underscores that simple conformational locking can be detrimental if it prevents the dynamic interactions necessary for the binding process.

Development of Mechanism-Based Inhibitors Based on SAR

The development of this compound derivatives is a prime example of rational, mechanism-based inhibitor design. The entire scaffold is built upon the principle of mimicking the acyl-adenylate intermediate of adenylation enzymes. The systematic SAR studies have been instrumental in refining this scaffold to create highly potent and selective inhibitors.

The initial design of 5'-O-[N-(Salicyl)sulfamoyl]adenosine was based on its identity as a stable, non-hydrolyzable bisubstrate analog. nih.gov Subsequent SAR studies provided a detailed roadmap for optimization. For example, the discovery that a C-2 hydroxyl group on the salicyl ring is critical for activity directly informed subsequent designs, ensuring this feature was retained. nih.govacs.org Similarly, SAR exploration of the C-4 position identified substituents that could enhance potency or improve pharmacokinetic properties without disrupting binding. nih.gov The investigation into nucleobase modifications led to the development of second-generation inhibitors with significantly improved whole-cell activity and target-pathway selectivity. These iterative improvements, all guided by detailed SAR analysis, have transformed a prototype inhibitor into a class of compounds with potent antibacterial activity, validating the mechanism-based approach. nih.gov

Advanced Biochemical and Biophysical Characterization in 5 Sulfamoyladenosine Research

Enzyme Activity Assays (e.g., Aminoacylation, Adenylation Assays)

Enzyme activity assays are fundamental to determining the inhibitory potency of 5'-sulfamoyladenosine analogues. For targets like adenylation enzymes, which are crucial for processes such as siderophore biosynthesis in bacteria, these assays quantify how effectively the compounds block the enzyme's catalytic function. nih.govresearchgate.net

Detailed Research Findings: Adenylation assays are frequently employed to study inhibitors of enzymes like MbtA from Mycobacterium tuberculosis, which is involved in mycobactin (B74219) biosynthesis. nih.govacs.org MbtA catalyzes the activation of salicylic (B10762653) acid by condensing it with ATP to form a salicyl-AMP intermediate. nih.govresearchgate.net The inhibitory activity of this compound derivatives, such as 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS), is often measured using an ATP-pyrophosphate (PPi) exchange assay. This method monitors the enzyme-catalyzed formation of radiolabeled ATP from PPi, and the reduction in this activity in the presence of an inhibitor is used to determine its potency, often expressed as an inhibition constant (Kᵢ) or IC₅₀ value.

Structure-activity relationship (SAR) studies have been conducted by systematically modifying the acyl group of 5'-O-[(N-acyl)sulfamoyl]adenosines. nih.gov These studies have revealed that for potent inhibition of MbtA and antitubercular activity, a benzoyl substituent is critical. Further modifications to this benzoyl group have shown that a hydroxyl or fluoro group at the C-2 position is necessary for optimal activity, while small substituents are tolerated at the C-4 position. nih.govacs.org For instance, a 4-fluoro derivative of Sal-AMS displayed a highly potent minimum inhibitory concentration (MIC₉₉) of 0.098 µM against whole-cell M. tuberculosis. acs.org

| Compound | Modification | MbtA Inhibition (Kᵢᵃᵖᵖ, nM) | Reference |

|---|---|---|---|

| Sal-AMS | 2-OH-benzoyl | 0.7 | nih.gov |

| Analogue 1 | 4-F, 2-OH-benzoyl | 0.9 | acs.org |

| Analogue 2 | 2-F-benzoyl | 1.1 | nih.gov |

| Analogue 3 | N-6-cyclopropyl-Sal-AMS | 0.7 | nih.gov |

| Analogue 4 | 2-phenyl-Sal-AMS | 0.4 | nih.gov |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique used to directly measure the heat released or absorbed during a biomolecular binding event. harvard.edu It provides a complete thermodynamic profile of the interaction between this compound analogues and their target enzymes in a single experiment. uspto.govwhiterose.ac.uk

Detailed Research Findings: In the study of enzyme inhibitors, ITC is considered a gold standard for validating binding affinity and understanding the forces driving the interaction. whiterose.ac.uk The technique measures the binding affinity (Kₐ, or its inverse, the dissociation constant K₋), the reaction stoichiometry (n), and the enthalpy of binding (ΔH). harvard.edukhanacademy.org From these direct measurements, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing deep insight into the binding mechanism. khanacademy.org

For example, the apparent inhibition constant (Kᵢᵃᵖᵖ) of potent 5'-O-[N-(acyl)sulfamoyl]adenosine inhibitors against MbtA, initially determined by enzyme assays, has been independently confirmed using ITC. nih.gov A typical experiment involves titrating the inhibitor into a solution containing the target enzyme at a constant temperature. The resulting heat changes are measured after each injection, generating a binding isotherm that is fitted to a binding model to extract the thermodynamic parameters. khanacademy.org The enthalpic term (ΔH) reflects changes in hydrogen and van der Waals bonds, while the entropic term (-TΔS) indicates changes in hydrophobic interactions and conformational states. khanacademy.org This detailed thermodynamic signature is invaluable for lead optimization in drug design. nih.gov

| Parameter | Symbol | Typical Value | Information Provided |

|---|---|---|---|

| Stoichiometry | n | ~1 | Number of inhibitor molecules bound per enzyme molecule |

| Dissociation Constant | K_D | nM to µM | Binding affinity of the inhibitor to the enzyme |

| Enthalpy Change | ΔH | kcal/mol | Measure of heat change from bond formation/breakage |

| Entropy Change | ΔS | cal/mol·K | Measure of change in disorder (hydrophobic effects, conformational changes) |

| Gibbs Free Energy | ΔG | kcal/mol | Overall binding energy and spontaneity of the interaction |

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. nih.gov It is widely used to characterize the binding of small-molecule inhibitors like this compound to their immobilized protein targets.

Detailed Research Findings: An SPR experiment involves immobilizing the target enzyme (ligand) onto a sensor chip. A solution containing the this compound analogue (analyte) is then flowed over the surface. nih.gov Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. biosensingusa.com This signal is monitored over time to generate a sensorgram, which shows the association phase during analyte injection and the dissociation phase during buffer flow. sprpages.nl

By analyzing sensorgrams at various analyte concentrations, one can determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (k₋ or kₒff). sprpages.nl The ratio of these rate constants (k₋/kₐ) yields the equilibrium dissociation constant (K₋), a measure of binding affinity. nih.govmdpi.com This kinetic information is crucial for drug development, as both a rapid association and a slow dissociation (long residence time) can contribute to a compound's efficacy. SPR is highly sensitive and can be used for screening fragments and lead compounds, making it a valuable tool in the study of enzyme inhibitors. biosensingusa.com

| Parameter | Symbol | Unit | Description |

|---|---|---|---|

| Association Rate Constant | k_a (k_on) | M⁻¹s⁻¹ | The rate at which the inhibitor binds to the target enzyme. |

| Dissociation Rate Constant | k_d (k_off) | s⁻¹ | The rate at which the inhibitor-enzyme complex dissociates. |

| Equilibrium Dissociation Constant | K_D | M | A measure of binding affinity; the concentration of inhibitor required to occupy 50% of the enzyme active sites at equilibrium. |

Mass Spectrometry-Based Approaches for Enzyme-Ligand Complex Analysis and Metabolomics

Mass spectrometry (MS) offers powerful tools for studying the interaction between small molecules and proteins and for analyzing metabolic changes. researchgate.net Native MS can be used to directly observe non-covalent enzyme-inhibitor complexes, while other MS-based techniques can identify protein targets and probe metabolic pathways.

Detailed Research Findings: In the context of this compound research, native mass spectrometry, typically using electrospray ionization (ESI), can be employed. researchgate.net This technique gently transfers intact, non-covalent protein-ligand complexes from solution into the gas phase for mass analysis. It allows for the direct confirmation of complex formation between a this compound analogue and its target enzyme, and can be used to determine the binding stoichiometry. uab.edu

Affinity purification coupled with mass spectrometry (AP-MS) is another valuable approach. youtube.com Here, a modified version of the inhibitor could be used as "bait" to pull down its interacting protein partners from a complex biological sample. The captured proteins are then identified by MS, providing a method to discover the cellular targets of the compound. youtube.com

Furthermore, metabolomics approaches using MS can reveal how treatment with a this compound derivative affects the metabolic network of a cell or organism. By comparing the metabolic profiles of treated and untreated samples, researchers can identify perturbations in specific pathways, which can help confirm the compound's mechanism of action and uncover potential off-target effects.

Radioligand Binding Assays for Receptor/Enzyme Interaction Studies

Radioligand binding assays are a classic and highly sensitive method for quantifying the affinity of a ligand for its receptor or enzyme. creative-bioarray.com These assays rely on the use of a radioactively labeled molecule (radioligand) to measure binding. nih.gov

Detailed Research Findings: While direct radiolabeling of a this compound analogue is possible, a more common approach is a competitive binding assay. giffordbioscience.com In this format, the target enzyme is incubated with a fixed concentration of a known radioligand that binds to the same site, along with varying concentrations of the unlabeled this compound compound (the competitor). creative-bioarray.com

The unlabeled compound competes with the radioligand for binding to the enzyme. As the concentration of the competitor increases, the amount of bound radioactivity decreases. giffordbioscience.com The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This value can be converted to an inhibition constant (Kᵢ), which represents the affinity of the competitor for the enzyme. giffordbioscience.com This method is considered a gold standard for measuring binding affinity due to its robustness and sensitivity. creative-bioarray.com Bead-based formats have also been developed to simplify the separation of bound and free radioligand. nih.gov

Fluorescence Spectroscopy for Conformational Changes and Binding